PF-4363467

Beschreibung

Eigenschaften

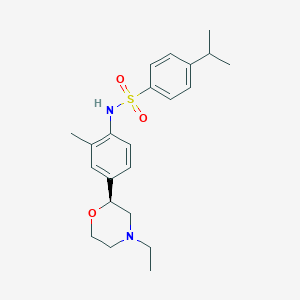

IUPAC Name |

N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIVAENOUMHBBT-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCO[C@H](C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-4363467 in Substance Abuse

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-4363467 is a novel, potent, and selective dual dopamine (B1211576) D3/D2 receptor antagonist that has demonstrated significant preclinical efficacy in models of substance abuse, particularly opioid addiction. Developed by Pfizer, this compound exhibits a high affinity for the dopamine D3 receptor (D3R) with more than 200-fold selectivity over the D2 receptor (D2R)[1]. Its mechanism of action centers on the modulation of the mesolimbic dopamine system, a critical neural pathway implicated in reward, motivation, and addiction. By antagonizing D3 and, to a lesser extent, D2 receptors, this compound attenuates the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. Notably, it achieves this with a potentially wider therapeutic window and a reduced risk of extrapyramidal side effects (EPS) typically associated with less selective D2 receptor antagonists[1]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling pathways, and preclinical pharmacological data.

Introduction: The Rationale for D3/D2 Receptor Antagonism in Substance Abuse

The dopamine system, particularly the mesolimbic pathway, plays a pivotal role in the rewarding and reinforcing effects of most drugs of abuse. Chronic substance use leads to neuroadaptations in this system, including alterations in dopamine receptor expression and sensitivity. The dopamine D3 receptor is predominantly expressed in limbic brain regions associated with reward and motivation, and its levels are often upregulated in individuals with substance use disorders. This makes the D3 receptor a compelling target for therapeutic intervention.

Antagonism of D3 receptors is hypothesized to reduce the motivational salience of drug-associated cues and decrease craving, thereby preventing relapse. While D2 receptor antagonism can also dampen the reward system, it is often associated with undesirable side effects, such as EPS and hyperprolactinemia. Therefore, a compound like this compound, with high selectivity for D3 over D2 receptors, represents a promising therapeutic strategy to selectively modulate the dopamine system in the context of addiction while minimizing adverse effects.

Molecular Mechanism of Action

This compound acts as a competitive antagonist at both dopamine D3 and D2 receptors. Its primary mechanism involves blocking the binding of endogenous dopamine to these receptors, thereby inhibiting their downstream signaling cascades.

Receptor Binding Profile

Binding affinity studies have demonstrated that this compound has a high affinity for the human dopamine D3 receptor and a significantly lower affinity for the human dopamine D2 receptor. This selectivity is a key feature of its pharmacological profile.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Human Dopamine D3 | 3.1 | [1] |

| Human Dopamine D2 | 692 | [1] |

| Rat Dopamine D3 | 2.4 | |

| Rat Dopamine D2 | 580 |

Functional Antagonism

In functional assays, this compound demonstrates antagonist activity at both D3 and D2 receptors, inhibiting the intracellular signaling events that are normally triggered by dopamine binding.

| Assay | Receptor | Functional Activity (Ki or IC50, nM) | Reference |

| [³⁵S]GTPγS Binding | Human Dopamine D3 | 1.1 (Ki) | |

| cAMP Accumulation | Human Dopamine D2 | 830 (IC50) |

Signaling Pathways Modulated by this compound

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this dopamine-induced decrease in cAMP.

The modulation of cAMP levels has widespread downstream effects on cellular function through the protein kinase A (PKA) pathway. In the context of addiction, these signaling pathways are involved in regulating neuronal excitability, gene expression, and synaptic plasticity in brain regions critical for reward and reinforcement.

Furthermore, D2 and D3 receptors can also signal through β-arrestin-dependent pathways and modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The precise impact of this compound on these alternative signaling pathways in the context of substance abuse is an area of ongoing research.

Preclinical Efficacy in Substance Abuse Models

The primary preclinical evidence for the efficacy of this compound in substance abuse comes from studies using a rat model of fentanyl self-administration and reinstatement.

Fentanyl Self-Administration and Reinstatement

In this model, rats are trained to self-administer fentanyl, a potent synthetic opioid, by pressing a lever. This is followed by an extinction period where lever pressing no longer results in drug delivery. Reinstatement of drug-seeking behavior is then triggered by cues associated with the drug or a priming dose of the drug.

This compound was shown to dose-dependently reduce fentanyl self-administration and attenuate cue-induced reinstatement of fentanyl-seeking behavior. These findings suggest that this compound can both reduce the motivation to take the drug and prevent relapse.

| Model | Effect of this compound | Doses Tested (mg/kg, s.c.) | Reference |

| Fentanyl Self-Administration | Dose-dependent reduction | 3, 10, 30 | [1] |

| Cue-Induced Reinstatement | Attenuation of drug-seeking | 3, 10, 30 | [1] |

Pharmacokinetics and Brain Penetration

For a CNS-targeted drug, achieving adequate brain exposure is crucial. This compound was designed to have favorable physicochemical properties for brain penetration. Preclinical pharmacokinetic studies in rats demonstrated that this compound readily crosses the blood-brain barrier.

| Species | Route | Brain to Plasma Ratio (unbound) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| Rat | IV | ~1 | 25 | 4.6 |

Safety Profile: Reduced Risk of Extrapyramidal Side Effects

A significant advantage of the high D3 versus D2 selectivity of this compound is the reduced potential for extrapyramidal side effects. In preclinical studies, even at doses that resulted in high D2 receptor occupancy, this compound did not induce catalepsy, a common behavioral correlate of EPS in rodents[1].

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

-

Method:

-

Cell membranes expressing either human D2 or D3 receptors are prepared.

-

Membranes are incubated with a specific radioligand ([³H]spiperone for D2, [³H]-(+)-PHNO for D3) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

-

Following incubation, the membranes are washed and the amount of bound radioactivity is measured using liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional antagonist activity of this compound at the D3 receptor.

-

Method:

-

Cell membranes expressing the D3 receptor are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of a D3 agonist (e.g., quinpirole).

-

[³⁵S]GTPγS is added to the reaction mixture.

-

Agonist activation of the Gαi/o-coupled D3 receptor stimulates the binding of [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is measured.

-

The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency (Ki).

-

cAMP Accumulation Assay

-

Objective: To determine the functional antagonist activity of this compound at the D2 receptor.

-

Method:

-

Whole cells expressing the D2 receptor are treated with varying concentrations of this compound.

-

Adenylyl cyclase is stimulated with forskolin.

-

A D2 agonist (e.g., quinpirole) is added to inhibit forskolin-stimulated cAMP production.

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is measured using a suitable cAMP detection kit (e.g., HTRF or ELISA-based).

-

The IC50 value for the antagonist effect is determined.

-

Rat Fentanyl Self-Administration and Reinstatement Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of opioid addiction.

-

Method:

-

Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.

-

Acquisition: Rats are placed in operant conditioning chambers and learn to press a lever to receive an intravenous infusion of fentanyl. Each infusion is paired with a cue light and an audible tone.

-

Extinction: Once a stable pattern of self-administration is established, the fentanyl is removed, and lever presses no longer result in drug delivery or the presentation of cues. This continues until lever pressing significantly decreases.

-

Reinstatement: Following extinction, a reinstatement session is conducted where the drug-associated cues (light and tone) are presented upon a lever press, but no drug is delivered.

-

Drug Treatment: this compound or vehicle is administered (e.g., subcutaneously) before the self-administration or reinstatement sessions to assess its effect on drug-taking and drug-seeking behavior.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for the treatment of substance abuse. The compound remains in the preclinical stage of development for this indication.

Comparison with Other D3/D2 Antagonists

Several other D3/D2 receptor antagonists have been investigated for the treatment of substance use disorders. A comparative overview highlights the unique profile of this compound.

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Preclinical Efficacy in Addiction Models | Clinical Status in Addiction |

| This compound | 3.1 | 692 | ~223 | Reduces opioid self-administration and reinstatement | Preclinical |

| SB-277011-A | ~1 | ~100 | ~100 | Reduces cocaine and nicotine (B1678760) seeking | Preclinical |

| Cariprazine | ~0.5 | ~1.5 | ~3 | Reduces cocaine seeking (partial agonist) | Approved for other indications |

| Buspirone | ~30 | ~600 | ~20 | Mixed results in cocaine models (partial agonist) | Investigated, but not approved for addiction |

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of substance abuse, particularly opioid use disorder. Its high affinity and selectivity for the dopamine D3 receptor, coupled with its demonstrated efficacy in reducing drug-taking and drug-seeking behavior in animal models, provide a strong rationale for its further development. The compound's favorable safety profile with respect to extrapyramidal side effects is a significant advantage over less selective D2 receptor antagonists.

Future research should focus on a more detailed characterization of the downstream signaling effects of this compound in relevant neural circuits. Investigating its efficacy in models of other substance use disorders, such as stimulant or alcohol addiction, would also be of great interest. Ultimately, the translation of these promising preclinical findings into clinical trials will be necessary to determine the therapeutic potential of this compound in humans.

References

Unraveling the Profile of PF-4363467: A D₃/D₂ Receptor Antagonist

Cambridge, MA - PF-4363467 is a novel dopamine (B1211576) D₃/D₂ receptor antagonist that has demonstrated a compelling profile for researchers in the fields of neuroscience and drug development. With a high affinity for the dopamine D₃ receptor and significant selectivity over the D₂ receptor, this compound presents a valuable tool for investigating the roles of these receptors in various neurological processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, including its binding affinity, in vivo efficacy, and the experimental methodologies used for its characterization.

Quantitative Analysis: Binding Affinity and In Vivo Occupancy

The cornerstone of this compound's pharmacological profile lies in its potent and selective binding to the dopamine D₃ receptor. Quantitative data from radioligand binding assays and in vivo studies are summarized below, offering a clear comparison of its activity at both D₃ and D₂ receptors.

Table 1: Receptor Binding Affinity of this compound [1][2]

| Receptor | Kᵢ (nM) |

| Dopamine D₃ | 3.1 |

| Dopamine D₂ | 692 |

Table 2: In Vivo Receptor Occupancy in Rats

| Receptor | Dose (mg/kg) | Occupancy (%) |

| Dopamine D₃ | 1 | ~50 |

| Dopamine D₃ | 10 | >90 |

| Dopamine D₂ | 32 | 85.9 |

In Vivo Efficacy: Attenuation of Opioid-Seeking Behavior

In preclinical models, this compound has shown significant efficacy in reducing drug-seeking behavior. Notably, in a rat model of fentanyl self-administration, the compound dose-dependently attenuated the reinstatement of fentanyl-seeking behavior. This suggests a potential therapeutic application in the treatment of opioid addiction. A crucial observation from these studies is the absence of extrapyramidal symptoms (EPS), a common side effect associated with D₂ receptor antagonism, even at doses that result in high D₂ receptor occupancy.[1][3]

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's properties, detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

The binding affinity of this compound for human dopamine D₂ and D₃ receptors was determined using in vitro radioligand binding assays.[3]

-

Cell Lines: Chinese Hamster Ovary (CHO) cells overexpressing human D₂ or D₃ receptors were utilized.

-

Radioligand: [³H]-Spiperone was used as the radioligand for both D₂ and D₃ receptor binding assays. The dissociation constant (Kd) for [³H]-Spiperone was determined to be 1.6 nM for D₂ receptors.

-

Assay Principle: The assay measures the ability of this compound to displace the binding of the radioligand to the receptors.

-

Procedure:

-

Cell membranes from the respective cell lines were prepared.

-

A fixed concentration of [³H]-Spiperone was incubated with the cell membranes in the presence of varying concentrations of this compound.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Kᵢ) was then calculated using the Cheng-Prusoff equation.

In Vivo Fentanyl Self-Administration in Rats

The efficacy of this compound in a model of opioid relapse was assessed using a fentanyl self-administration paradigm in rats.

-

Animals: Male Sprague-Dawley rats were used.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump were used.

-

Procedure:

-

Acquisition: Rats were trained to self-administer fentanyl (2.5 µg/kg/infusion) by pressing the active lever, which resulted in an infusion of fentanyl and the presentation of a cue light. The inactive lever had no programmed consequences.

-

Extinction: Once a stable response was established, fentanyl was replaced with saline, and lever pressing was extinguished.

-

Reinstatement: After extinction, the ability of a priming injection of fentanyl or the presentation of the cue to reinstate drug-seeking behavior (i.e., pressing the active lever) was measured.

-

Treatment: this compound was administered prior to the reinstatement test to evaluate its effect on drug-seeking behavior.

-

-

Data Analysis: The number of active and inactive lever presses during the reinstatement session was recorded and analyzed to determine the effect of this compound.

Catalepsy Assessment in Rats

To assess the potential for extrapyramidal side effects, a catalepsy test was performed in rats.

-

Principle: Catalepsy, a state of motor immobility, is a well-established behavioral correlate of D₂ receptor blockade in rodents.

-

Procedure:

-

Rats were administered this compound or a vehicle control.

-

At specified time points after administration, the rat's forepaws were gently placed on a raised horizontal bar.

-

The latency for the rat to remove both forepaws from the bar was measured.

-

-

Data Analysis: A significant increase in the descent latency in the drug-treated group compared to the vehicle group is indicative of catalepsy.

Visualizing the Mechanisms

To further elucidate the biological context of this compound's action, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

References

- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]

- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

A Preclinical Guide to Functionally Probing Dopamine D3 and D2 Receptors In Vivo

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vivo tools and methodologies used to functionally investigate the biology of the Dopamine (B1211576) D3 (D3R) and D2 (D2R) receptors. Differentiating the roles of these highly homologous receptors is critical for developing targeted therapeutics for a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2] This document details the signaling pathways, pharmacological probes, and key experimental protocols necessary for robust preclinical research in this area.

D2R and D3R Signaling Pathways

Dopamine D2 and D3 receptors belong to the D2-like family of G-protein coupled receptors (GPCRs).[3] While they share significant sequence homology and couple to the same primary signaling cascade, there are distinctions in their regulation and downstream effects.[4][5]

Canonical Gαi/o-Coupled Pathway: Both D2R and D3R primarily couple to the Gαi/o family of G-proteins.[3] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6] This pathway is fundamental to their role in modulating neuronal excitability.

β-Arrestin-Mediated Signaling: Beyond G-protein coupling, D2R and D3R can signal through a G-protein-independent pathway involving β-arrestin 2.[6][7] Upon receptor activation, β-arrestin 2 is recruited, which not only facilitates receptor desensitization and endocytosis but also acts as a scaffold for a distinct signaling complex.[4][6] This complex can include Akt and protein phosphatase-2A (PP2A), leading to the inhibition of Akt and subsequent activation of glycogen (B147801) synthase kinase 3 (GSK-3).[6][7] D2R appears to utilize this pathway more robustly for signal transduction and receptor recycling, whereas D3R is more prone to desensitization with repeated agonist exposure.[4][5]

Pharmacological Tools for In Vivo Probing

A variety of selective and non-selective ligands are available to probe D2R and D3R function in vivo. The choice of tool compound is critical and depends on the specific experimental question.

| Ligand Name | Target(s) | Type | Selectivity (D3 vs. D2) | Binding Affinity (Ki) / In vivo Affinity (Kd) | Primary Application(s) |

| [11C]Raclopride | D2R / D3R | Antagonist | Non-selective | Moderate affinity | PET imaging of striatal D2/D3 receptors, sensitive to endogenous dopamine displacement.[8][9] |

| [18F]Fallypride | D2R / D3R | Antagonist | Non-selective | High affinity (~10x Raclopride) | PET imaging of both striatal and lower-density extrastriatal D2/D3 receptors.[8][10] |

| [11C]-(+)-PHNO | D3R / D2R | Agonist | D3R-preferring | ~25- to 48-fold higher affinity for D3R in vivo (Kd ~0.2-0.6 nM for D3R vs. ~11-14 nM for D2R).[2][11] | PET imaging to quantify D3R, especially in D3R-rich regions like the globus pallidus and substantia nigra.[9] |

| [18F]FHXPAT | D3R | Agonist | D3R-selective | Moderate affinity | Preclinical PET imaging to specifically evaluate D3R distribution and binding.[10] |

| 7-OH-DPAT | D3R / D2R | Agonist | D3R-preferring | Produces biphasic locomotor effects, indicating D3R engagement at low doses and D2R at higher doses.[3] | Behavioral studies to probe D3R-specific functions (e.g., hypomotility).[3][12] |

| Pramipexole | D3R / D2R | Agonist | D3R-preferring | Occupies D3Rs at low doses (ED50: 0.018 mg/kg, p.o. in rats).[3] | Behavioral and clinical studies; used in Parkinson's disease treatment.[3][13] |

| SB-277011-A | D3R | Antagonist | Selective for D3R | High selectivity | Preclinical behavioral studies to block D3R-mediated effects and validate D3R target engagement.[9][12] |

| ML321 | D2R | Antagonist | Selective for D2R | >17-fold preference for D2R over D3R.[1] | Preclinical tool to dissect D2R-specific signaling and functions in vitro and in vivo.[1][14] |

Key Experimental Protocols

In Vivo Neuroimaging: Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor density, distribution, and occupancy in the living brain.[15] By using radiolabeled ligands, researchers can measure the binding potential (BPND), a term that reflects the ratio of receptor density (Bmax) to affinity (KD).[8]

Generalized Protocol for a D2R/D3R PET Study:

-

Animal Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) following approved institutional guidelines. Place the animal in the PET scanner on a heated bed to maintain body temperature.

-

Radiotracer Administration: Administer a bolus intravenous (IV) injection of the radiotracer (e.g., [18F]fallypride or [11C]-(+)-PHNO) via a tail vein catheter.[10] For receptor occupancy studies, a non-radioactive competing drug is administered prior to the radiotracer.[9]

-

Image Acquisition: Perform a dynamic scan for a duration appropriate for the tracer's kinetics (e.g., 60-120 minutes).[10]

-

Image Analysis:

-

Reconstruct the dynamic PET data into a series of time-framed images.

-

Co-register the PET images with an anatomical magnetic resonance imaging (MRI) or computed tomography (CT) scan for accurate anatomical delineation.

-

Define regions of interest (ROIs) for D2R/D3R-rich areas (e.g., striatum, nucleus accumbens) and a reference region with negligible receptor density (e.g., cerebellum).[10]

-

Generate time-activity curves (TACs) that plot radioactivity concentration over time for each ROI.

-

-

Kinetic Modeling: Apply a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM), to the TACs to calculate the binding potential (BPND) in the target regions.[10]

In Vivo Neurochemical Monitoring: Microdialysis

In vivo microdialysis is a powerful technique for continuously monitoring the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[16][17] It provides a real-time assessment of neurochemical changes induced by pharmacological agents.[16][18]

Detailed Protocol for Striatal Dopamine Microdialysis:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.[16][19]

-

Expose the skull and drill a small burr hole over the target brain region (e.g., striatum).

-

Slowly lower a guide cannula to the target coordinates.[19]

-

Secure the cannula to the skull using dental cement and anchor screws.[19]

-

Allow the animal to recover for at least 5-7 days post-surgery.[19]

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe into the guide cannula of the awake, freely-moving rat.[19]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF: e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂) at a constant low flow rate (e.g., 1.0-2.0 µL/min).[16][19]

-

Allow the system to equilibrate for 1-3 hours to achieve a stable baseline.[16][19]

-

-

Sample Collection and Analysis:

-

Collect 3-4 baseline dialysate samples (e.g., 20 µL every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[16][19]

-

Administer the test compound (e.g., a D2R antagonist) via systemic injection or through the probe itself (reverse dialysis).

-

Continue collecting dialysate samples at regular intervals post-administration.

-

Analyze the dopamine concentration in the samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16]

-

-

Data Analysis and Verification:

In Vivo Functional Assessment: Behavioral Assays

Behavioral assays are essential for determining the functional consequences of D2R and D3R modulation. These tests can reveal the roles of each receptor in motor control, motivation, and reward processing.

Pavlovian Conditioned Approach (Sign- vs. Goal-Tracking): This paradigm distinguishes between two types of conditioned responses to a reward-paired cue, revealing individual differences in how incentive salience is attributed to cues.[12][13]

-

Sign-Trackers (STs): Approach and interact with the cue itself (e.g., a lever). This behavior is thought to reflect the cue's acquisition of powerful incentive motivational properties.[12]

-

Goal-Trackers (GTs): Approach the location of reward delivery (e.g., a food cup) upon cue presentation. This response is driven more by the predictive value of the cue.[12]

Generalized Protocol for Pavlovian Conditioned Approach:

-

Apparatus: Use standard conditioning chambers equipped with a retractable lever (cue) and a food cup.[13]

-

Training:

-

For several consecutive days, rats undergo training sessions.

-

In each session, a discrete cue (e.g., lever insertion for 8 seconds) is presented, followed immediately by the delivery of a food reward (e.g., a food pellet) into the cup. The cue and reward are paired regardless of the rat's behavior.

-

-

Phenotyping:

-

During the latter training sessions, classify rats based on their conditioned response to the lever presentation.

-

Quantify lever contacts (sign-tracking) and food cup entries (goal-tracking) during the cue period.

-

Categorize animals as sign-trackers or goal-trackers based on their predominant response.

-

-

Pharmacological Testing:

-

Once phenotypes are stable, administer D2R/D3R-acting compounds (e.g., 7-OH-DPAT, raclopride, SB-277011A) before a test session.[12][13]

-

Assess how the drugs affect the expression of the sign-tracking or goal-tracking conditioned response. For instance, both D2/D3 agonists and antagonists have been shown to attenuate the performance of the conditioned response in both phenotypes, suggesting D2R activity is critical for the cue to maintain its motivational or predictive qualities.[12][13]

-

Conclusion

The in vivo functional probing of D2 and D3 receptors requires a multi-faceted approach that combines selective pharmacological tools with advanced preclinical techniques. By integrating data from neuroimaging studies like PET, neurochemical assessments via microdialysis, and functional readouts from behavioral paradigms, researchers can effectively dissect the distinct biological roles of these critical dopamine receptors. The continued development of more selective D3R and D2R ligands, coupled with the application of these robust in vivo methodologies, will be instrumental in advancing drug discovery for a host of central nervous system disorders.

References

- 1. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future [mdpi.com]

- 9. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examining the role of dopamine D2 and D3 receptors in Pavlovian conditioned approach behaviors [escholarship.org]

- 13. escholarship.org [escholarship.org]

- 14. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

In-Depth Technical Guide: PF-4363467 for Opioid-Seeking Behavior Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-4363467, a novel compound investigated for its potential in treating opioid use disorder. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy in reducing opioid-seeking behavior.

Core Concepts and Mechanism of Action

This compound is a potent and selective dual antagonist of the dopamine (B1211576) D3 and D2 receptors, with a significantly higher affinity for the D3 receptor subtype.[1][2][3] The rationale for developing a D3/D2 receptor antagonist for opioid addiction stems from the critical role of the dopamine system in the brain's reward pathways, which are pathologically altered by chronic opioid use.

Dopamine D3 receptors are predominantly located in the limbic areas of the brain, which are associated with motivation, reward, and emotion. Their expression has been found to be upregulated in response to chronic exposure to drugs of abuse, suggesting a key role in the neuroadaptive processes that drive addiction and relapse. By blocking these receptors, this compound is hypothesized to dampen the rewarding effects of opioids and reduce the motivation to seek the drug.

The compound's antagonism of the D2 receptor, while less potent, is thought to contribute to its overall therapeutic profile. However, high occupancy of D2 receptors is often associated with extrapyramidal symptoms (EPS), which are undesirable side effects. A key finding in the preclinical evaluation of this compound is its ability to attenuate opioid-seeking behavior without inducing these D2-related side effects, even at high D2 receptor occupancy levels.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physicochemical, pharmacokinetic, and in vitro binding affinity data for this compound.

| Physicochemical Properties | |

| Property | Value |

| Molecular Weight | 402.55 g/mol [4] |

| Chemical Formula | C22H30N2O3S[4] |

| Appearance | Solid[4] |

| In Vitro Binding Affinities | |

| Receptor | Ki (nM) |

| Dopamine D3 | 3.1[4] |

| Dopamine D2 | 692[4] |

| Pharmacokinetic Parameters in Rats | |

| Parameter | Value |

| Brain Penetration | Excellent, with equivalent free drug levels in plasma and brain[5] |

| D2 Receptor Occupancy | 85.9% at a 32 mg/kg dose[5] |

Experimental Protocols

The primary preclinical model used to evaluate the efficacy of this compound in reducing opioid-seeking behavior was the rat model of intravenous fentanyl self-administration followed by reinstatement testing. This model is considered to have high translational validity to human opioid addiction.

Fentanyl Self-Administration and Reinstatement Model

Objective: To assess the effect of this compound on the motivation to seek fentanyl after a period of abstinence.

Animals: Male Sprague-Dawley rats are typically used for this model.

Surgical Preparation:

-

Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.

-

The catheter is passed subcutaneously to the back of the animal, where it is attached to a port system that allows for drug infusion in the operant chamber.

-

Animals are allowed a recovery period of at least one week before behavioral training.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump connected to the animal's catheter.

Procedure:

-

Acquisition of Fentanyl Self-Administration:

-

Rats are placed in the operant chambers for daily sessions (e.g., 2 hours/day).

-

Pressing the active lever results in the infusion of a dose of fentanyl (e.g., 2.5 µg/kg/infusion) and the presentation of a cue (e.g., illumination of the cue light).

-

Pressing the inactive lever has no programmed consequences.

-

Training continues until stable rates of self-administration are achieved.

-

-

Extinction:

-

Following acquisition, rats undergo daily extinction sessions where pressing the active lever no longer results in fentanyl infusion or cue presentation.

-

Extinction continues until responding on the active lever is significantly reduced.

-

-

Reinstatement:

-

After extinction, reinstatement of drug-seeking behavior is triggered by a priming injection of fentanyl or presentation of the drug-associated cue.

-

To test the efficacy of this compound, different doses of the compound are administered to the animals prior to the reinstatement session.

-

The number of presses on the active and inactive levers is recorded as the primary measure of drug-seeking behavior.

-

Data Analysis:

-

The number of active and inactive lever presses during the reinstatement session is compared between the vehicle-treated group and the groups treated with different doses of this compound.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed reductions in drug-seeking behavior.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

References

- 1. Frontiers | Higher levels of D2R and D3R in the frontal–striatal regions are associated with reduced perseverative reward seeking after opioid abstinence [frontiersin.org]

- 2. The novel dopamine D3 receptor antagonists/partial agonists CAB2-015 and BAK4-54 inhibit oxycodone-taking and oxycodone-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers | eLife [elifesciences.org]

- 4. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PF-4363467: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist that has garnered significant interest for its potential therapeutic applications, particularly in the realm of substance use disorders. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and a summary of its key physicochemical and pharmacological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the dopaminergic system.

Chemical Structure and Properties

This compound is a complex molecule featuring a thiophene (B33073) sulfonamide core linked to a piperazine (B1678402) moiety and a tetrahydrofuran (B95107) group.

IUPAC Name: N-(cyclohexylmethyl)-5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide

Chemical Formula: C₂₂H₃₀N₂O₃S[1]

Molecular Weight: 402.55 g/mol [1]

Appearance: Solid[1]

A two-dimensional representation of the chemical structure of this compound is provided below:

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process, beginning with the formation of a key sulfonamide intermediate, followed by the introduction of the piperazine side chain and subsequent alkylation. The synthetic route is a hybrid approach, merging key pharmacophore elements from a D3 receptor antagonist scaffold and a D3 agonist.[2]

The overall synthesis workflow is depicted in the following diagram:

Caption: Synthetic pathway of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its physicochemical properties and pharmacological activity.

| Parameter | Value | Reference |

| Molecular Weight | 402.55 g/mol | [1] |

| Molecular Formula | C₂₂H₃₀N₂O₃S | [1] |

| Dopamine D3 Receptor (D3R) Kᵢ | 3.1 nM | [1][2][3] |

| Dopamine D2 Receptor (D2R) Kᵢ | 692 nM | [1][2] |

| D2/D3 Selectivity Ratio | ~223 | Calculated |

Experimental Protocols

The detailed experimental procedures for the synthesis of this compound are provided below, based on established synthetic methodologies for similar compounds.

Synthesis of Intermediate 1: 5-bromo-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide

-

To a solution of (S)-tetrahydrofuran-3-amine (1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0 °C, 5-bromothiophene-2-sulfonyl chloride (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired sulfonamide intermediate.

Synthesis of Intermediate 2: 5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide

-

A mixture of 5-bromo-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide (1.0 eq), 1-(piperazin-1-yl)ethan-2-ol (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) is prepared in an inert solvent such as dioxane.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

-

The progress of the Buchwald-Hartwig amination is monitored by TLC or LC-MS.

-

Once the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the piperazine-substituted intermediate.

Synthesis of this compound: N-(cyclohexylmethyl)-5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide

-

To a solution of 5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), a strong base such as sodium hydride (1.1 eq) is added at 0 °C.

-

The mixture is stirred for a short period to allow for the formation of the corresponding anion.

-

(Bromomethyl)cyclohexane (1.2 eq) is then added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the antagonistic action of this compound on dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.

References

a hybrid approach, we merged key pharmacophore elements from 1 and D3 agonist 2 to yield the novel D3R/D2R antagonist PF-4363467 (3).

A Technical Whitepaper for Drug Development Professionals

Cambridge, MA – In the ongoing quest for more effective treatments for substance use disorders, researchers at Pfizer have detailed the innovative design and synthesis of PF-4363467, a novel dopamine (B1211576) D3 and D2 receptor (D3R/D2R) antagonist. This compound emerged from a strategic "hybrid approach," merging key pharmacophore elements from a known D3R antagonist scaffold and a D3 agonist. The resulting molecule, this compound, demonstrates a promising profile of potent D3R antagonism with moderate D2R affinity, alongside favorable CNS drug-like properties. This whitepaper provides an in-depth technical guide to the development of this compound, including its pharmacological data, detailed experimental protocols, and a visual representation of the underlying design strategy and relevant biological pathways.

Core Concept: A Hybrid Pharmacophore Strategy

The development of this compound was rooted in a medicinal chemistry strategy known as a hybrid approach. This method involves the rational combination of structural features from two or more parent molecules to create a new chemical entity with a desired and potentially enhanced pharmacological profile.[1] In this case, the key pharmacophore elements from a structurally unique D3 receptor antagonist scaffold, identified as PNU-177864 (1) , were merged with those of the potent D3 agonist, PF-592379 (2) .[2] This innovative combination yielded the novel D3R/D2R antagonist This compound (3) .

The primary objective of this hybrid design was to create a molecule with a specific dual-activity profile: high affinity for the D3 receptor and a moderate, yet significant, affinity for the D2 receptor. This dual antagonism is hypothesized to be beneficial in treating substance use disorders by modulating the brain's reward pathways.

dot

Caption: The hybrid design strategy for this compound.

Quantitative Pharmacological Data

The pharmacological profile of this compound was extensively characterized through a series of in vitro binding and functional assays. The key quantitative data are summarized in the tables below, showcasing its affinity for dopamine D2 and D3 receptors, as well as its functional activity.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Compound | D3R Ki (nM) | D2R Ki (nM) | D2/D3 Selectivity Ratio |

| This compound (3) | 3.1 | 692 | 223 |

Data represent the geometric mean of at least three independent determinations.[1]

Table 2: In Vitro Functional Antagonist Activity of this compound

| Compound | D3R Functional Ki (nM) |

| This compound (3) | 1.1 |

Data represent the mean antagonist activity.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the characterization of this compound.

Synthesis of this compound (3)

The synthesis of this compound is achieved through a multi-step process. A key final step involves the reaction of a piperazine (B1678402) intermediate with a benzenesulfonamide (B165840) moiety. While the full detailed synthesis is proprietary, a representative final step is outlined below:

General Procedure for the Synthesis of N-(5-(4-propylpiperazin-1-yl)pyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (a structural analog):

To a solution of the appropriate piperazinylpyridine intermediate in a suitable aprotic solvent such as dichloromethane, an equimolar amount of 4-(trifluoromethyl)benzenesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired final compound.

dot

Caption: A generalized workflow for the final synthesis step of this compound.

Dopamine D2 and D3 Receptor Binding Assays

The binding affinities of this compound for the human dopamine D2 and D3 receptors were determined using radioligand binding assays.

Protocol:

-

Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human D2 or D3 receptor.

-

Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.

-

Radioligand: A suitable radioligand, such as [3H]-spiperone, was used at a concentration near its Kd value for the respective receptor.

-

Competition Binding: A fixed concentration of the radioligand and cell membranes were incubated with increasing concentrations of the test compound (this compound).

-

Incubation: The incubation was carried out at room temperature for a specified period (e.g., 90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Dopamine D2 and D3 Receptor Functional Assays (cAMP)

The functional antagonist activity of this compound at the D2 and D3 receptors was assessed by measuring its ability to inhibit agonist-induced changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol:

-

Cell Culture: CHO cells stably expressing the human D2 or D3 receptor were cultured in appropriate media.

-

Assay Principle: D2 and D3 receptors are Gαi/o-coupled, meaning their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. An antagonist will block this effect.

-

Assay Procedure:

-

Cells were pre-incubated with various concentrations of the antagonist (this compound).

-

Forskolin was added to stimulate adenylyl cyclase and raise basal cAMP levels.

-

A dopamine receptor agonist (e.g., quinpirole) was then added to inhibit the forskolin-stimulated cAMP production.

-

The reaction was stopped, and the intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production was quantified, and functional Ki values were determined.

dot

Caption: A workflow for the dopamine receptor functional cAMP assay.

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors and are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

dot

Caption: A simplified diagram of the canonical D2/D3 receptor signaling pathway.

In Vivo Efficacy

This compound has demonstrated efficacy in preclinical models of substance use disorder. In a rat operant reinstatement model, the compound dose-dependently attenuated opioid self-administration and opioid drug-seeking behavior.[1] Notably, these effects were observed without the induction of extrapyramidal symptoms, which are common side effects associated with D2 receptor antagonism.[1] This suggests a unique and potentially safer in vivo profile for this compound.

Conclusion

The development of this compound showcases the power of a hybrid pharmacophore approach in designing novel compounds with a desired dual-receptor activity profile. Its potent D3R antagonism, coupled with moderate D2R affinity, and promising in vivo efficacy and safety profile, position this compound as a valuable lead compound for the development of new therapeutics for the treatment of substance use disorders. Further investigation into its clinical potential is warranted.

References

Unveiling the Selectivity of PF-4363467: A Technical Guide to its Dopamine D3 Receptor Preference

For Immediate Release

This technical guide provides an in-depth analysis of the dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, focusing on its notable selectivity for the D3 subtype. The following sections detail the quantitative binding affinities, comprehensive experimental methodologies, and visual representations of the associated signaling pathways and discovery workflow, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis: Receptor Binding Affinity

The cornerstone of this compound's pharmacological profile is its significant selectivity for the dopamine D3 receptor over the D2 receptor. This preference is quantitatively demonstrated through in vitro binding assays. The compound exhibits a low nanomolar affinity for the D3 receptor, with a dissociation constant (Ki) of 3.1 nM.[1][2][3] In contrast, its affinity for the D2 receptor is substantially lower, with a Ki of 692 nM.[1][2][3] This translates to a remarkable selectivity of over 223-fold for the D3 receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D3 Receptor | 3.1 nM |

| Dopamine D2 Receptor | 692 nM |

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on a suite of established in vitro assays. The methodologies outlined below are representative of the standard protocols employed in such pharmacological characterizations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. These competitive binding experiments determine the concentration of this compound required to displace a radiolabeled ligand from the D2 and D3 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.

-

A suitable radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-IABN).

-

This compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, cell membranes expressing either D2 or D3 receptors are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to a receptor. For D3 receptors, which are Gi/o-coupled, agonist binding stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. As an antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor.

Materials:

-

Cell membranes from a cell line expressing human dopamine D3 receptors (e.g., SH-SY5Y).

-

A known D3 receptor agonist (e.g., quinpirole).

-

This compound at a range of concentrations.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with this compound and the D3 agonist.

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The mixture is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by a scintillation counter.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and an IC50 value is calculated.

cAMP Accumulation Assays

Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor.

Materials:

-

A cell line expressing human dopamine D2 receptors (e.g., SH-SY5Y or CHO).

-

A D2 receptor agonist (e.g., quinpirole).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at a range of concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate and cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a D2 agonist in the presence of forskolin. Forskolin raises the basal level of cAMP, making the inhibitory effect of the D2 agonist measurable.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified, and an IC50 value is determined.

Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Caption: D3/D2 receptor antagonist signaling pathway.

Caption: this compound discovery and in vitro evaluation workflow.

References

A Technical Guide to the Dopamine Receptor Affinity of PF-4363467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of PF-4363467, a selective dopamine (B1211576) D3/D2 receptor antagonist. The information contained herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound is a compound that has demonstrated significant selectivity as an antagonist for the dopamine D3 and D2 receptors.[1] Its distinct binding profile suggests its potential therapeutic application in conditions where modulation of the dopaminergic system is desired. This document summarizes the key binding affinity data (Ki values), details the experimental methodology for their determination, and illustrates the associated signaling pathways.

Binding Affinity of this compound for Dopamine Receptor Subtypes

The binding affinity of this compound for various dopamine receptor subtypes has been characterized primarily for the D2 and D3 receptors. The compound exhibits a pronounced selectivity for the D3 receptor over the D2 receptor.

Table 1: Ki Values of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 692 | [1][2] |

| Dopamine D3 | 3.1 | [1][2] |

| Dopamine D1 | Not Reported | - |

| Dopamine D4 | Not Reported | - |

| Dopamine D5 | Not Reported | - |

Note: The Ki values for the D1, D4, and D5 dopamine receptor subtypes have not been specifically reported in the reviewed scientific literature. It is inferred from the high selectivity of this compound for the D3 receptor that the binding affinity for D1, D4, and D5 is significantly lower. A broad selectivity panel of 129 targets showed that this compound inhibited 22 targets at greater than 50% inhibition at a concentration of 10 µM.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of the Ki values for this compound was achieved through competitive radioligand binding assays. The following is a representative protocol based on standard methodologies for such experiments.

3.1 Materials

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: A specific radiolabeled ligand that binds to the target receptor with high affinity, such as [³H]-Spiperone for D2/D3 receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor, such as Haloperidol.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

3.2 Methods

-

Membrane Preparation: The CHO cells expressing the target dopamine receptor subtype are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor-containing membranes, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.

Signaling Pathways

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of dopamine to these receptors, thereby preventing this downstream signaling cascade.

4.1 Dopamine D2 Receptor Antagonism Signaling Pathway

The following diagram illustrates the effect of this compound on the D2 receptor signaling pathway.

4.2 Dopamine D3 Receptor Antagonism Signaling Pathway

Similarly, the diagram below shows the antagonistic action of this compound at the D3 receptor.

References

Unraveling the In Vivo Profile of PF-4363467: A D3/D2 Receptor Antagonist with a Favorable Neurological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4363467 is a novel dopamine (B1211576) D3/D2 receptor antagonist that has garnered significant interest for its potential in treating substance use disorders.[1][2] Its unique in vivo profile, characterized by efficacy in attenuating drug-seeking behavior without inducing the extrapyramidal symptoms (EPS) commonly associated with dopamine D2 receptor antagonism, sets it apart from traditional antipsychotic agents.[1][2][3] This technical guide provides a comprehensive overview of the in vivo characteristics of this compound, focusing on its pharmacological data, detailed experimental protocols, and the underlying mechanisms contributing to its favorable side-effect profile.

Pharmacological Data

The pharmacological activity of this compound is defined by its high affinity for the dopamine D3 receptor and moderate affinity for the D2 receptor. This dual antagonism is believed to be key to its therapeutic efficacy and reduced side-effect liability.

| Parameter | Value | Species | Reference |

| Dopamine D3 Receptor Binding Affinity (Ki) | 3.1 nM | Not Specified | [1] |

| Dopamine D2 Receptor Binding Affinity (Ki) | 692 nM | Not Specified | [1] |

| Dopamine D2 Receptor Occupancy (RO) | 85.9% (at 32 mg/kg) | Rat | [4] |

| Brain Penetration | Excellent, with equivalent free drug levels in plasma and brain | Rat | [4] |

In Vivo Efficacy Profile

Preclinical studies have demonstrated the efficacy of this compound in animal models of opioid addiction.

| Experimental Model | Key Findings | Species | Reference |

| Fentanyl Self-Administration | Dose-dependently attenuated opioid self-administration. | Rat | [1][2] |

| Drug/Cue-Induced Reinstatement of Fentanyl Seeking | Robustly attenuated reinstatement of drug-seeking behavior. | Rat | [4] |

Extrapyramidal Symptom (EPS) Profile

A critical feature of this compound is the absence of traditional extrapyramidal symptoms, even at high D2 receptor occupancy.[1][2][3] EPS are a group of movement disorders that are common side effects of drugs that block dopamine D2 receptors.[5][6][7][8] These can include acute reactions like dystonia (involuntary muscle contractions) and akathisia (restlessness), as well as parkinsonism-like symptoms.[6][7][8] Chronic use of D2 antagonists can lead to tardive dyskinesia, characterized by involuntary facial movements.[6][7] The lack of these debilitating side effects with this compound suggests a unique mechanism of action at the D2 receptor or a counteracting effect mediated by its potent D3 receptor antagonism.

| EPS Assay | Observation | Species | Reference |

| Catalepsy | Not observed, a predictor of EPS in humans. | Rodents | [3] |

| Locomotor Activity | No significant decrease observed. | Rodents | [3] |

Experimental Protocols

Fentanyl Self-Administration and Reinstatement Model

This protocol is designed to assess the reinforcing effects of an opioid and the potential of a compound to reduce drug-seeking behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Procedure:

-

Acquisition of Self-Administration: Rats are first trained to press a lever to receive an intravenous infusion of fentanyl. Each lever press is paired with a cue light to establish a conditioned association.

-

Extinction: Once a stable pattern of self-administration is established, the fentanyl is removed, and lever presses no longer result in drug infusion or the cue light. This leads to a decrease in lever pressing.

-

Reinstatement: After extinction, drug-seeking behavior is reinstated by presenting the drug-associated cue (e.g., the cue light) or a priming injection of fentanyl.

-

Drug Testing: this compound or a vehicle is administered before the reinstatement session to evaluate its effect on lever pressing. A reduction in lever pressing in the drug-treated group compared to the vehicle group indicates a decrease in drug-seeking behavior.

Catalepsy Assessment

Catalepsy, a state of motor immobility, is a common preclinical indicator of EPS liability.

Apparatus: A horizontal bar raised a specific height above a surface.

Procedure:

-

The rat's forepaws are gently placed on the bar.

-

The time it takes for the rat to remove both forepaws from the bar is recorded.

-

A longer latency to movement is indicative of catalepsy. This procedure is repeated at various time points after the administration of the test compound.

Locomotor Activity Measurement

This assay assesses the general motor activity of the animal and can detect drug-induced hypo- or hyperactivity.

Apparatus: Open-field arenas equipped with infrared beams to automatically track the animal's movement.

Procedure:

-

Rats are habituated to the open-field arena for a set period.

-

Following habituation, the test compound or vehicle is administered.

-

The animal is placed back in the arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration. A significant decrease in activity compared to the vehicle group could indicate motor impairment.

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Preclinical Assessment

Caption: Experimental workflow for in vivo profiling of this compound.

Conclusion

This compound presents a promising therapeutic profile as a dual D3/D2 receptor antagonist. Its ability to effectively reduce opioid-seeking behavior in preclinical models without inducing the extrapyramidal symptoms that plague many D2 receptor antagonists highlights its potential as a safer alternative for the treatment of substance use disorders.[1][2][4] The detailed experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel treatments in this critical therapeutic area. Further investigation into the precise molecular interactions of this compound with the D2 receptor is warranted to fully elucidate the mechanisms underlying its unique in vivo profile.

References

- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]

- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]

- 7. Extrapyramidal Side Effects From Medication [verywellmind.com]

- 8. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]

The Dual D3/D2 Receptor Antagonist PF-4363467: A Technical Overview of its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4363467 is a novel, brain-penetrant dual dopamine (B1211576) D3 and D2 receptor antagonist with a significant selectivity for the D3 receptor subtype. Preclinical evidence strongly suggests its potential as a therapeutic agent for substance use disorders, particularly opioid addiction. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action within the central nervous system (CNS), its effects in pertinent animal models, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Dopamine receptors, particularly the D2 and D3 subtypes, are pivotal in regulating reward, motivation, and reinforcement learning processes in the brain. Their dysfunction is strongly implicated in the pathophysiology of addiction. This compound was developed as a CNS-active compound designed to modulate dopaminergic signaling through antagonism of both D3 and D2 receptors. A key feature of this molecule is its substantially higher affinity for the D3 receptor, a target that has gained considerable attention for its role in drug-seeking behavior and relapse. This document synthesizes the current knowledge on this compound, offering a detailed resource for researchers in the field of neuropharmacology and drug development.

In Vitro Pharmacology

The foundational pharmacological profile of this compound has been established through a series of in vitro assays to determine its binding affinity and functional potency at dopamine receptors and other potential off-target sites.

Receptor Binding Affinity

The binding affinity of this compound for dopamine D3 and D2 receptors, as well as a panel of other receptors and enzymes, has been quantified. The data clearly demonstrate a high affinity for the D3 receptor with significant selectivity over the D2 receptor.

Table 1: In Vitro Binding Affinity (Ki) of this compound [1]

| Target | Kᵢ (nM) |

| Dopamine D3 Receptor (D3R) | 3.1 |

| Dopamine D2 Receptor (D2R) | 692 |

Functional Activity

Functional assays have been conducted to determine the antagonist potency of this compound at its primary targets.

Table 2: In Vitro Functional Activity (IC₅₀) of this compound [2]

| Target | IC₅₀ (nM) |

| Dopamine D3 Receptor (D3R) | 4 |

| Dopamine D2 Receptor (D2R) | 420 |

| Dopamine D2S Receptor | 540 |

| Serotonin 5-HT2A Receptor | 1400 |

| Serotonin 5-HT6 Receptor | 990 |

| Histamine H3 Receptor | 2400 |

| Dopamine D1 Receptor | 2500 |

| Cytochrome P450 2C19 (CYP2C19) | 110 |

| Cytochrome P450 3A4b (CYP3A4b) | 2300 |

Mechanism of Action: D3 and D2 Receptor Signaling

This compound exerts its effects by blocking the canonical signaling pathways of D3 and D2 dopamine receptors. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound prevents this dopamine-induced signaling cascade.

Central Nervous System Pharmacokinetics

A critical attribute for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and achieve sufficient concentrations at the site of action.

Table 3: CNS Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Brain Penetration | Excellent, with equivalent free drug levels in plasma and brain compartments. | [1] |

| Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ) | ~1 | [1] |

In Vivo Efficacy in Models of Opioid Addiction

The therapeutic potential of this compound for opioid use disorder has been evaluated in rodent models of drug self-administration and relapse. These studies have demonstrated that this compound can effectively reduce opioid-seeking behavior.

Fentanyl Self-Administration and Reinstatement